molecular formula C18H20ClN3O3S B2553808 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396809-90-7

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2553808
CAS No.: 1396809-90-7
M. Wt: 393.89
InChI Key: ISVIUAWCULYILW-UHFFFAOYSA-N
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Description

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative designed for research applications. The compound features a benzenesulfonamide scaffold, a well-established pharmacophore in medicinal chemistry known for its ability to interact with various biological targets . This structure is functionalized with a 3-chloro substituent, which can influence electronic properties and binding affinity, and is linked via a methylene group to a piperidine ring. The piperidine nitrogen is further modified with an isonicotinoyl group, introducing a hydrogen bond acceptor that may be critical for specific molecular recognition. Sulfonamide-based compounds are frequently investigated for their antimicrobial properties, as they act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway . Beyond antibacterial applications, structurally similar sulfonamides have shown significant research potential in other therapeutic areas. Recent studies have identified novel benzenesulfonamide derivatives as potent and selective ligands for the kappa opioid receptor (KOR), indicating potential for neuroscience research and pain management studies . Other research explores sulfonamide derivatives as anti-infective agents with dual activity against Plasmodium falciparum (the malaria parasite) and various Gram-positive and Gram-negative bacterial strains, including ESKAPE pathogens . Researchers can utilize this compound as a chemical building block or as a reference standard in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for infectious diseases, neurological disorders, or other conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-2-1-3-17(12-16)26(24,25)21-13-14-6-10-22(11-7-14)18(23)15-4-8-20-9-5-15/h1-5,8-9,12,14,21H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVIUAWCULYILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with an isonicotinoyl group through a nucleophilic substitution reaction.

    Sulfonamide Formation: The functionalized piperidine derivative is then reacted with a chlorinated benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Backbone Diversity: The target compound’s isonicotinoylpiperidinylmethyl backbone differs from analogs like Compound 15–18, which incorporate a dihydrobenzofuran-ether substituent. This substitution likely influences lipophilicity and receptor binding . Compound 3f employs a pyridine-pyridine backbone, resulting in lower synthesis yield (11.8%) compared to piperidine-based analogs, possibly due to steric hindrance during coupling .

Substituent Effects: Electron-withdrawing groups (e.g., 3-chloro, 5-chloro-2-fluoro) generally yield oils, while electron-donating groups (e.g., 5-chloro-2-methoxy) produce solids, suggesting substituents influence crystallinity .

Synthetic Methods: Most analogs (e.g., 15–18) are synthesized via nucleophilic substitution using K₂CO₃ as a base, with yields >65% . PZ-1361 (5a) employs a mechanochemical approach (ball milling), highlighting sustainable synthesis trends .

Physicochemical and Pharmacological Implications

  • Molecular Weight and Lipophilicity :
    The target compound’s molecular weight is expected to exceed 450 g/mol (based on Compound 15 ’s 479.03 g/mol), placing it within the "drug-like" range. Analogs like 3f (416.00 g/mol) and (332.20 g/mol) demonstrate how backbone simplification reduces molecular weight but may compromise target engagement.

Biological Activity

3-Chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a benzenesulfonamide moiety, and a piperidine derivative linked to an isonicotinoyl group. Its molecular formula is C15_{15}H18_{18}ClN3_{3}O2_{2}S, with a molecular weight of approximately 335.84 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymatic pathways involved in inflammation and cancer progression. Similar compounds have been shown to interact with the NLRP3 inflammasome, a critical component in the immune response that can lead to chronic inflammatory diseases when dysregulated .

Target Engagement and Inhibition

Research indicates that benzenesulfonamide derivatives can effectively inhibit the NLRP3 inflammasome. For example, analogs derived from this scaffold have demonstrated IC50_{50} values in the low micromolar range, indicating potent inhibitory effects on inflammatory responses . This suggests that this compound may also exhibit similar properties.

Biological Activity Data

Activity IC50_{50} (μM) Effect
NLRP3 Inflammasome Inhibition0.55 ± 0.091Reduces inflammatory cytokine release
Antitumor ActivityVaries by cell lineInduces apoptosis in cancer cells
Cell Cycle ArrestG1 accumulationDisrupts mitosis in specific cancer types

Case Studies and Research Findings

  • Inflammatory Disease Model : In vivo studies using mouse models demonstrated that compounds structurally related to this compound significantly reduced markers of inflammation in conditions such as Alzheimer's disease and myocardial infarction .
  • Antitumor Efficacy : A study involving a series of benzenesulfonamide derivatives showed promising results in inhibiting tumor growth in P388 murine leukemia cells. The compounds induced cell cycle arrest and apoptosis, highlighting their potential as antitumor agents .
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the substituents on the benzenesulfonamide scaffold to enhance biological activity. Modifications have led to improved potency and selectivity against specific targets within the inflammasome pathway .

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